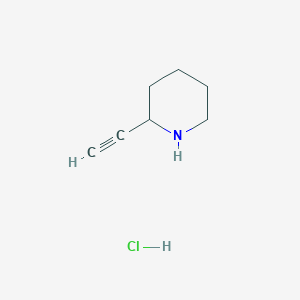

2-Ethynylpiperidine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

2-ethynylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-7-5-3-4-6-8-7;/h1,7-8H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCAQXBRAYRERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380680-53-4 | |

| Record name | 2-ethynylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Ethynylpiperidine (B1602017) Hydrochloride

The preparation of 2-ethynylpiperidine hydrochloride is not typically accomplished through a single, direct step from simple piperidine (B6355638) due to challenges in achieving regioselectivity. Therefore, multi-step syntheses commencing from appropriately substituted piperidine precursors are the most common and reliable strategies.

Direct C-H functionalization at the C2 position of the piperidine ring to introduce an ethynyl (B1212043) group is a significant challenge in synthetic organic chemistry. The C2 position is electronically favored for functionalization due to the inductive effect of the nitrogen atom, which can stabilize a partial positive charge during certain reactions. However, achieving selective ethynylation over other positions and avoiding over-functionalization is difficult. While methods for C-H functionalization of piperidines exist, their application for direct ethynylation to produce 2-ethynylpiperidine is not widely documented in the reviewed literature. Such a direct transformation would likely require a specialized catalyst system capable of selectively activating the C2-H bond and facilitating the coupling with an ethynylating agent.

Due to the challenges of direct synthesis, the construction of this compound predominantly relies on precursor-based routes. These methods involve the use of piperidine derivatives that already contain a functional group at the C2 position, which can then be converted into the desired ethynyl moiety.

A documented route to 2-ethynylpiperidine involves the hydrolysis of an N-formyl precursor, 2-ethynylpiperidine-1-carbaldehyde. The N-formyl group serves as a protecting group for the piperidine nitrogen and can be readily removed under acidic conditions.

The synthesis proceeds by treating 2-ethynylpiperidine-1-carbaldehyde with concentrated hydrochloric acid in a suitable solvent like methanol (B129727). This reaction facilitates the hydrolysis of the amide bond of the N-formyl group. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion. Subsequent removal of the solvent under reduced pressure yields the desired this compound salt. To obtain the free amine, the hydrochloride salt can be neutralized with a base, such as sodium hydroxide (B78521), and extracted with an organic solvent. This method provides a straightforward final step to the target compound from its N-formyl precursor.

One of the key advantages of this method is the direct formation of the hydrochloride salt, which is often a stable, crystalline solid that can be easily purified by recrystallization. A reported yield for the free amine after hydrolysis and neutralization is 54%.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. Although literature specifically detailing the synthesis of N-Boc-2-ethynylpiperidine is less common than for its 4-substituted isomer, the synthetic strategy is analogous. The synthesis would first involve the preparation of N-Boc-2-ethynylpiperidine. This could potentially be achieved by ethynylation of a suitable C2-functionalized N-Boc-piperidine, such as N-Boc-piperidine-2-carbaldehyde.

Once the N-Boc-2-ethynylpiperidine intermediate is obtained, the Boc group is removed to yield 2-ethynylpiperidine. The deprotection is typically carried out using strong acids. Treatment with hydrochloric acid (HCl) in a solvent like dioxane, methanol, or ethyl acetate (B1210297) is a common method that directly produces the desired this compound salt. fishersci.co.uk Another effective reagent is trifluoroacetic acid (TFA), which would require a subsequent salt formation step with HCl if the hydrochloride is desired. fishersci.co.uk The reaction is generally fast and proceeds at room temperature. fishersci.co.uk Recent methods have also explored the use of oxalyl chloride in methanol for mild and selective deprotection of N-Boc groups. nih.gov

The choice of deprotection conditions can be optimized to ensure high yields and purity of the final product, avoiding unwanted side reactions.

Table 1: Comparison of N-Boc Deprotection Methods

| Reagent | Solvent(s) | Typical Conditions | Advantages |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | Room Temperature | Direct formation of hydrochloride salt. fishersci.co.uk |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Effective for acid-labile substrates. fishersci.co.uk |

| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions, tolerant of various functional groups. nih.gov |

| Phosphoric Acid (aq.) | - | Mild heating | Environmentally benign, selective. organic-chemistry.org |

This table is generated based on general N-Boc deprotection methodologies and may be applicable to N-Boc-2-ethynylpiperidine.

The synthesis of ethynylpiperidines can also be approached through the alkynylation of a piperidone precursor. While the direct precursor, 1-(2-ethoxyethyl)-2-ethynylpiperidin-2-ol, is not explicitly detailed in the provided search results, the synthesis of the analogous 4-substituted compound, 1-(2-ethoxyethyl)-4-octynyl-4-hydroxypiperidine, has been described. google.com This synthesis utilizes a modified Favorskii reaction, involving the condensation of 1-(2-ethoxyethyl)-4-oxopiperidine with an alkyne (1-octyne in this case) in the presence of a strong base like potassium hydroxide (KOH). google.com

A similar strategy could theoretically be employed for the synthesis of this compound. The synthesis would begin with a suitably N-protected 2-piperidone (B129406). Reaction of this 2-piperidone with an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide, would generate the corresponding 2-ethynyl-2-hydroxypiperidine derivative. The N-protecting group would then need to be removed, and the tertiary alcohol at the C2 position would need to be reduced to afford the 2-ethynylpiperidine. Subsequent treatment with hydrochloric acid would provide the final hydrochloride salt. This route is more complex than those starting from C2-aldehydes or other functionalized precursors and would require careful optimization of each step.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of reagents, solvents, temperature, and reaction time.

For the synthesis from 2-ethynylpiperidine-1-carbaldehyde , the hydrolysis step can be optimized by varying the concentration of hydrochloric acid and the reaction temperature. While the reaction proceeds at room temperature, gentle heating could potentially reduce the reaction time, although this must be balanced against the risk of side reactions. The choice of solvent can also influence the reaction rate and the ease of product isolation.

In the case of the N-Boc-2-ethynylpiperidine route, the deprotection step offers several opportunities for optimization. The selection of the acidic reagent and solvent system is critical. For instance, while strong acids like TFA are effective, they can sometimes lead to the formation of byproducts with sensitive substrates. Milder and more selective methods, such as using oxalyl chloride in methanol or aqueous phosphoric acid, might provide higher yields of the desired product. nih.govorganic-chemistry.org Continuous flow chemistry has also emerged as a powerful tool for optimizing reactions, allowing for precise control over temperature and residence time, which can be particularly useful for thermal N-Boc deprotection. organic-chemistry.org

Table 2: Parameters for Optimization of Synthetic Steps

| Synthetic Step | Key Parameters for Optimization | Desired Outcome |

|---|---|---|

| Hydrolysis of N-formyl group | Acid concentration, temperature, reaction time, solvent | Complete hydrolysis, minimized byproducts, high yield of hydrochloride salt |

| N-Boc deprotection | Acid type (HCl, TFA, etc.), solvent, temperature, residence time (flow chemistry) | Selective and complete deprotection, high yield, compatibility with other functional groups organic-chemistry.org |

Catalytic Systems in this compound Synthesis

Recent advancements in catalysis have provided novel pathways for the synthesis of substituted piperidines, moving beyond traditional methods.

The functionalization of pyridines, the aromatic precursors to piperidines, has seen significant development in transition-metal-free reactions. jiaolei.group This approach is advantageous as it avoids the cost, toxicity, and challenging removal of heavy metal catalysts. Methodologies for the derivatization of pyridines often involve their activation to act as electrophiles or the formation of metalated pyridines that serve as nucleophiles. jiaolei.group For instance, strategies like deprotonation or halogen-metal exchange can generate nucleophilic pyridine (B92270) species capable of reacting with appropriate electrophiles. jiaolei.group

Another relevant transition-metal-free approach involves the base-catalyzed intramolecular cyclization of precursors like 2-ynylphenols to form benzo[b]furans. rsc.org This principle, utilizing a simple base like cesium carbonate (Cs₂CO₃) under mild conditions, demonstrates the potential for constructing heterocyclic systems without transition metals. rsc.org In the context of 2-ethynylpiperidine, a similar strategy could be envisioned where a suitably functionalized linear amine undergoes a base-catalyzed cyclization to form the piperidine ring, followed by the introduction or presence of the ethynyl group. The reduction of a 2-ethynylpyridine (B158538) precursor, synthesized via these metal-free functionalization techniques, represents a key step to obtaining the final piperidine structure.

A highly efficient and scalable method for synthesizing 2-substituted piperidines, including an analogue of 2-ethynylpiperidine, utilizes flow electrochemistry. nih.govsoton.ac.uk This technique offers advantages such as reduced waste and avoidance of hazards associated with some traditional chemical reagents. researchgate.net The process begins with the anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.govsoton.ac.uk This electrochemical step generates 2-methoxypiperidine-1-carbaldehyde, which serves as a stable precursor to a reactive N-acyliminium ion. nih.govsoton.ac.ukresearchgate.net

This electrophilic intermediate can then be subjected to a nucleophilic attack. To introduce the ethynyl group, a suitable ethynyl nucleophile, such as ethynylmagnesium bromide or a similar organometallic reagent, is used. This results in the formation of the C-C bond at the 2-position of the piperidine ring, yielding the desired 2-ethynylpiperidine derivative. nih.govresearchgate.net This electrochemical flow method is noted for achieving high conversions and productivities, making it suitable for preparative scale synthesis. researchgate.netnih.gov

Derivatization and Analog Development of this compound

The 2-ethynylpiperidine scaffold is a versatile platform for further chemical modification to explore structure-activity relationships.

Introduction of Fluorine Substituents and Their Impact on Activity

The incorporation of fluorine into bioactive molecules is a widely used strategy to modulate their properties. nih.gov In the pursuit of developing radiotracers for imaging metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a series of α-fluorinated derivatives based on a structure containing a (pyridin-2-yl)ethynyl moiety were synthesized. nih.gov The synthesis was achieved via a two-step enolization/NFSI (N-Fluorobenzenesulfonimide) α-fluorination method. nih.gov

The introduction of fluorine had a significant impact on the binding affinity of the compounds. The binding affinities were evaluated in vitro, with the most promising fluorinated candidate exhibiting a high affinity. nih.gov This work underscores how the strategic placement of fluorine can enhance the desired biological activity of complex molecules containing an ethynyl-heterocycle core. nih.gov Further studies on other molecules, like galegine (B1196923) analogues, have also shown that fluorination, particularly difluoro-substitution, can lead to more potent insecticidal activities. nih.gov

Table 1: Research Findings on Fluorinated Ethynyl-Pyridine Derivatives

| Compound | Modification | Research Finding |

|---|---|---|

| (Z)-16 | α-fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl oxime derivative | Exhibited a K(i) of 5.7 nM and a clogP value of 2.3. nih.gov |

Synthesis of Ethynylpiperidine Derivatives with Ether Moieties

Ether functionalities can be incorporated into the ethynylpiperidine structure to alter properties such as solubility and receptor interaction. A study on the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine derivatives provides a clear example of this modification. researchgate.net Although this involves a 4-ethynylpiperidine, the synthetic principle is directly applicable. The synthesis is based on the condensation of 1-(2-ethoxyethyl)-4-oxopiperidine with an alkyne (1-octyne) in the presence of potassium hydroxide (KOH) in what is known as a modified Favorskii reaction. researchgate.net This reaction efficiently constructs the 4-alkynyl-4-ol structure, with the ether moiety already present on the piperidine nitrogen. researchgate.net

Formation of Acylated Ethynylpiperidine Analogues

Acylation is another common derivatization strategy. Following the synthesis of the 4-alkynyl-4-hydroxypiperidine derivatives mentioned above, the hydroxyl group can be readily acylated to produce the corresponding esters. researchgate.net For example, the acylation of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine with reagents like propionyl chloride or benzoyl chloride leads to the formation of propionic and benzoic esters, respectively. researchgate.net These acylated derivatives were predicted to possess significant biological activity, highlighting how esterification of a hydroxylated ethynylpiperidine can be a valuable step in developing new analogues. researchgate.net

Table 2: Synthesized Ethynylpiperidine Derivatives with Ether and Acyl Moieties

| Compound Name | Functional Group | Synthetic Method |

|---|---|---|

| 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine | Ether, Hydroxyl | Modified Favorskii reaction. researchgate.net |

| 1-(2-ethoxyethyl)-4-(oktyn-1-yl)-4-propionyloxypiperidine | Ether, Ester | Acylation of the corresponding alcohol. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethynylpyridine |

| (N-CH2D)-2-Ethynylpiperidine |

| N-formylpiperidine |

| 2-Methoxypiperidine-1-carbaldehyde |

| Ethynylmagnesium bromide |

| (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyl oxime |

| N-Fluorobenzenesulfonimide (NFSI) |

| 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine |

| 1-(2-ethoxyethyl)-4-oxopiperidine |

| 1-Octyne |

| 1-(2-ethoxyethyl)-4-(oktyn-1-yl)-4-propionyloxypiperidine |

| 1-(2-ethoxyethyl)-4-(oktyn-1-yl)-4-benzoyloxypiperidine |

| Cesium carbonate |

| Benzo[b]furans |

Exploration of Stereoisomeric Relationships in Derivatives

The spatial arrangement of substituents on the piperidine ring significantly influences the chemical and physical properties of its derivatives. In the context of 2-ethynylpiperidine, the introduction of a second substituent on the ring gives rise to diastereomers, the selective synthesis of which is a key challenge.

A notable method for the asymmetric α-alkynylation of piperidine, which can be adapted for the synthesis of 2-ethynylpiperidine derivatives, involves the use of a chiral auxiliary. For instance, piperidine can be converted to a chiral nonracemic N-sulfinylpiperidine. This intermediate is then subjected to anodic oxidation to form an N-sulfinyliminium ion equivalent. The subsequent addition of a mixed organoaluminum derivative, such as one derived from a terminal alkyne, proceeds with high diastereoselectivity. The final step involves the acidic deprotection of the sulfinyl group to yield the α-alkynylated piperidine. nih.gov

The diastereoselectivity of this nucleophilic addition is remarkably high, ranging from 92% to 99% diastereomeric excess (de). This allows for the isolation of the final product with high enantiomeric purity after chromatographic separation of the diastereomers and removal of the chiral auxiliary. nih.gov

To illustrate the stereochemical control in the synthesis of 2,6-disubstituted piperidines, a variety of reduction methods for imines can be employed. The choice of reducing agent and reaction conditions dictates the relative stereochemistry (cis or trans) of the substituents at the C-2 and C-6 positions. For example, the reduction of an iminium ion with sodium triacetoxyborohydride (B8407120) can lead to the formation of the cis isomer, while reduction with triethylsilane in the presence of trifluoroacetic acid may favor the trans isomer. nih.gov This highlights the importance of the synthetic strategy in controlling the stereochemical outcome.

The synthesis of all four stereoisomers of a 2-substituted piperidine derivative, such as 2-(2,3-dihydroxypropyl)piperidine, has been achieved through iterative asymmetric dihydroxylation, demonstrating that complex stereochemical diversity can be accessed through carefully designed synthetic routes. nih.gov

Table 1: Diastereoselectivity in the Asymmetric α-Alkynylation of N-Sulfinylpiperidine Derivatives This table is generated based on data reported in the study by Turcaud et al. (2007) for analogous alkynyl groups, illustrating the potential for high diastereoselectivity in the synthesis of 2-ethynylpiperidine derivatives.

| Alkynyl Group (R in R-C≡C-) | Diastereomeric Excess (de) |

| Phenyl | 95% |

| n-Butyl | 92% |

| Trimethylsilyl | 99% |

| Cyclohexyl | 96% |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new transformations. The synthesis of this compound and its derivatives involves several key mechanistic steps that have been the subject of investigation.

The asymmetric α-alkynylation of piperidine via an N-sulfinyliminium ion provides a clear example of a mechanistically controlled process. The reaction proceeds through the following key steps: nih.gov

Formation of a Chiral N-Sulfinylpiperidine: Piperidine is reacted with a chiral sulfinyl chloride to introduce a chiral auxiliary.

Generation of the N-Sulfinyliminium Ion: Anodic oxidation of the N-sulfinylpiperidine generates a reactive N-sulfinyliminium ion intermediate. This electrophilic species is key to the subsequent nucleophilic attack.

Diastereoselective Alkynylation: A mixed organoaluminum reagent, prepared from the desired terminal alkyne, adds to the N-sulfinyliminium ion. The stereochemical outcome of this step is directed by the chiral sulfinyl group, leading to a high degree of diastereoselectivity.

Deprotection: The sulfinyl group is removed under acidic conditions to afford the final α-alkynylated piperidine.

The stereocontrol exerted by the N-sulfinyl group is crucial. The nucleophile preferentially attacks one face of the iminium ion due to steric hindrance imposed by the bulky chiral auxiliary, leading to the observed high diastereoselectivity.

Broader mechanistic studies on the formation of substituted piperidines have also shed light on potential synthetic pathways. For instance, palladium-catalyzed hydroamination reactions have been investigated, with mechanistic studies suggesting the involvement of an η³-allyl-Pd(II) intermediate as part of the catalytic cycle. acs.org Furthermore, detailed investigations into the synthesis of piperidines have revealed the potential for radical pathways. For example, the use of stainless steel milling equipment in certain reactions has been shown to facilitate the reaction via Fe(III) species, proceeding through a radical mechanism. acs.org

These mechanistic insights are critical for the rational design of synthetic strategies for 2-ethynylpiperidine and its derivatives, allowing for greater control over reactivity and selectivity.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-ethynylpiperidine (B1602017) hydrochloride in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of related piperidine (B6355638) derivatives, the protons on the piperidine ring typically appear as a series of multiplets in the upfield region. For instance, in 3-butylpiperidine, these signals are observed between δ 1.13 and 3.13 ppm. rsc.org The acetylenic proton of the ethynyl (B1212043) group is expected to be a singlet, as seen in various ethynyl-substituted aromatic compounds where it appears around δ 3.05-3.40 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. In substituted azirines, a three-membered heterocyclic system, the carbon atoms of the ring show distinct chemical shifts, with C-2 resonating at approximately δ 19.0-45.0 ppm and C-3 at δ 160.0-170.0 ppm. ipb.pt While specific data for 2-ethynylpiperidine hydrochloride is not detailed in the provided results, the expected chemical shifts can be inferred from data on similar heterocyclic systems. The complexity of natural and synthetic heterocyclic compounds often necessitates the use of advanced 2D NMR techniques for complete structural assignment. ipb.pt

Solid-state NMR (ssNMR) spectroscopy, combined with quantum-chemical calculations, offers further insights into the structure and dynamics of piperidine-containing molecules in the solid state. nih.gov For example, ssNMR studies on N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide hydrochloride (MBSHCl) allowed for the assignment of all ¹³C and most ¹H signals, revealing limited dynamic motion of the aromatic part of the molecule. nih.gov

A summary of typical ¹H NMR chemical shifts for related piperidine and ethynyl compounds is presented below:

| Functional Group | Typical ¹H NMR Chemical Shift (δ, ppm) |

| Piperidine Ring Protons | 1.13 - 3.13 |

| Acetylenic Proton | 3.05 - 3.40 |

Data derived from studies on analogous compounds. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The key vibrational frequencies correspond to the N-H bond of the piperidinium (B107235) ion, the C≡C triple bond of the ethynyl group, and the C-H bonds.

The stretching vibration of the alkyne C≡C bond is typically observed in the region of 2100-2260 cm⁻¹. For instance, in 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, the alkyne stretching vibration is found at 2208 cm⁻¹. researchgate.net The terminal alkyne C-H bond exhibits a characteristic stretching vibration at approximately 3300 cm⁻¹. The N-H stretching vibration in the piperidinium hydrochloride salt would appear as a broad band in the range of 2400-3200 cm⁻¹, which is characteristic of amine salts.

A table summarizing the expected IR absorption frequencies for this compound is provided below:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (in piperidinium) | Stretch | 2400 - 3200 (broad) |

| C≡C (alkyne) | Stretch | 2100 - 2260 |

| C-H (alkyne) | Stretch | ~3300 |

Data based on characteristic frequencies for these functional groups. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular formula of the free base, 2-ethynylpiperidine, is C₇H₁₁N, with a monoisotopic mass of 109.08915 Da. uni.lu The hydrochloride salt would have a corresponding higher molecular weight.

Electrospray ionization (ESI) and electron ionization (EI) are common techniques used to study piperidine alkaloids and their derivatives. nih.gov In ESI mass spectrometry, the protonated molecule [M+H]⁺ is often observed. For 2-ethynylpiperidine, this would correspond to an m/z of 110.09643. uni.lu Collision-induced dissociation (CID) experiments (MS/MS) can reveal characteristic fragmentation pathways. For related piperidine alkaloids, a major fragmentation pathway involves the neutral loss of water or other small molecules. nih.gov

The fragmentation of the piperidine ring itself is a key diagnostic feature. Analysis of prostanoids containing a five-membered ring has shown that specific product ions can be used for selective detection. nih.gov This principle can be applied to the six-membered piperidine ring of 2-ethynylpiperidine to identify characteristic fragment ions.

Predicted collision cross-section (CCS) values can also aid in structural identification. For the [M+H]⁺ ion of 2-ethynylpiperidine, the predicted CCS is 121.9 Ų. uni.lu

A table of predicted m/z values for various adducts of 2-ethynylpiperidine is shown below:

| Adduct | Predicted m/z |

| [M+H]⁺ | 110.09643 |

| [M+Na]⁺ | 132.07837 |

| [M+K]⁺ | 148.05231 |

| [M+NH₄]⁺ | 127.12297 |

Data sourced from PubChemLite. uni.lu

Single Crystal X-ray Crystallography of this compound and its Derivatives

X-ray diffraction studies on derivatives of piperidine reveal important conformational details. For instance, in the crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, the piperidine ring adopts a slightly distorted chair conformation. researchgate.net In this derivative, the ethoxyethyl group is in an equatorial position, while the ethynyl group is axial. researchgate.net The bond lengths of C(sp³)–C(sp³) and C–N in the piperidine ring are approximately 1.519 Å and 1.495 Å, respectively. researchgate.net

The crystal packing of this compound is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In the crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, the substituted piperidine cations and chloride anions form ion pairs through N–H···Cl hydrogen bonds. researchgate.net These ion pairs are further associated into infinite columns via C–H···Cl and C–H···O hydrogen bonds. researchgate.net

In other heterocyclic systems, various intermolecular interactions such as C–H···N, C–H···O, C–Cl···π, and π–π stacking interactions play a crucial role in defining the crystal packing. researchgate.netnih.govnih.gov The presence of a carboxylic acid group in a derivative of alanylpiperidine was found to favor strong hydrogen bonding, leading to a different crystal packing compared to its ester analogue. nih.gov

Substituents on the piperidine ring can significantly influence the crystallographic parameters. In two alanylpiperidine analogues, the presence of a carboxylic acid group versus an ester group resulted in different crystal packings, with the carboxylic acid derivative forming strong hydrogen-bonded dimers. nih.gov The geometry of the nitrogen atom in the piperidine ring can also be affected by the crystal packing environment. nih.gov

Computational Chemistry for Structural Prediction and Conformation Analysis

Computational chemistry serves as an indispensable tool in modern chemical research, providing detailed insights into molecular structures, energies, and properties. For this compound, computational methods are instrumental in predicting its most stable conformations, understanding the influence of the ethynyl substituent on the piperidine ring, and analyzing the interactions imposed by the hydrochloride salt form.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of the size and complexity of this compound.

In a typical DFT study on a piperidine derivative, various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be tested to find a level of theory that accurately reproduces experimental data where available, or provides reliable predictions otherwise. rsc.orgresearchgate.net The calculations would yield the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be extracted.

Furthermore, DFT calculations can predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By comparing these theoretical spectra with experimental ones, the accuracy of the computed structure can be validated. For instance, the calculated vibrational frequencies for the C≡C and C-H stretches of the ethynyl group, as well as the N-H stretch of the piperidinium ion, can be compared with experimental IR data.

The relative energies of different conformers can also be calculated to determine their populations at a given temperature according to the Boltzmann distribution. For 2-Ethynylpiperidine, the primary conformational question is the preference for the ethynyl group to be in an axial or equatorial position. DFT calculations can quantify the energy difference between these two conformers.

Table 1: Predicted Relative Energies of this compound Conformers using DFT

| Conformer | Ethynyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | 0.00 |

| 2 | Axial | 1.5 - 2.5 |

Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted piperidines. The actual energy difference would be determined by specific DFT calculations.

The results of such calculations for substituted piperidines generally show a preference for the substituent to be in the equatorial position to minimize steric interactions. nih.gov

While DFT is excellent for static properties of single molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules, especially in a condensed phase (e.g., in solution).

Molecular mechanics employs a simpler, classical mechanics-based approach using force fields (e.g., CHARMM, AMBER) to calculate the potential energy of a system of atoms. researchgate.net This allows for the rapid calculation of energies for a large number of conformations, making it ideal for conformational searches. For this compound, a systematic search of the potential energy surface can identify all low-energy conformers.

Molecular dynamics simulations build upon molecular mechanics by solving Newton's equations of motion for a system of atoms and molecules over time. This provides a trajectory of the system, revealing how the molecule moves and changes conformation. An MD simulation of this compound, typically in a box of solvent molecules (e.g., water), can provide insights into:

Conformational Flexibility: How the piperidine ring puckers and how the ethynyl group rotates.

Solvent Effects: The arrangement of solvent molecules around the cation and the chloride anion, and the role of hydrogen bonding. researchgate.net

Interionic Interactions: The interaction between the piperidinium cation and the chloride anion.

A typical MD simulation would be run for a period of nanoseconds to microseconds. researchgate.netnih.gov Analysis of the resulting trajectory can provide information on the time-averaged distribution of conformations, the lifetime of specific conformations, and the dynamics of intramolecular motions.

Table 2: Representative Dihedral Angle Distributions from a Hypothetical Molecular Dynamics Simulation of Equatorial this compound

| Dihedral Angle | Description | Mean Value (degrees) | Standard Deviation (degrees) |

| C6-N1-C2-C7 | Orientation of Ethynyl Group | 175.0 | 10.2 |

| C2-C3-C4-C5 | Ring Puckering | 55.8 | 4.5 |

| N1-C2-C3-C4 | Ring Puckering | -54.9 | 4.8 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from an MD simulation. The values represent a plausible scenario for a piperidine ring in a chair conformation.

By combining the accuracy of DFT for electronic structure and energetics with the power of MM/MD for exploring conformational space and dynamics, a comprehensive theoretical understanding of this compound's structure and behavior can be achieved.

Preclinical Research and Pharmacological Profiling

In Silico Target Prediction and Molecular Docking Studies

In silico methodologies are crucial in modern drug discovery for predicting the biological targets of small molecules, assessing their binding affinities, and understanding their structure-activity relationships (SAR) through computational means. ethz.ch These approaches help to prioritize compounds for further experimental investigation. nih.gov

Utilizing Online Web Tools for Target Identification

The initial step in characterizing a novel compound often involves the use of online web tools and databases to predict its potential biological targets. These platforms employ a range of algorithms, including ligand-based and structure-based methods, to compare the query molecule against libraries of known bioactive compounds and protein structures. This process can generate a preliminary profile of the compound's likely interactions within a biological system, guiding subsequent experimental validation.

Ligand-Macromolecule Binding Affinity Prediction

Following target identification, molecular docking simulations are employed to predict the binding affinity and mode of interaction between a ligand, such as 2-Ethynylpiperidine (B1602017) hydrochloride, and its predicted macromolecular target. These computational models calculate the probable conformation of the ligand within the binding site of the protein and estimate the free energy of binding. This information is critical for ranking potential drug candidates and understanding the molecular basis of their activity.

Structure-Activity Relationship (SAR) Delineation through Computational Methods

Computational methods are instrumental in delineating the structure-activity relationship (SAR) of a series of compounds. nih.govnih.gov By systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its predicted binding affinity and biological activity, researchers can identify key chemical features responsible for its pharmacological effects. This iterative process of computational design and analysis accelerates the optimization of lead compounds into potent and selective drug candidates.

In Vitro Pharmacological Characterization

In vitro assays are essential for confirming the predictions made by in silico studies and for providing a quantitative measure of a compound's pharmacological activity. nih.gov These experiments are conducted in a controlled laboratory setting, typically using isolated proteins, cells, or tissues.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. nih.govresearchgate.net These experiments typically involve a radiolabeled ligand with known binding characteristics and a source of the receptor, such as a cell membrane preparation. By measuring the ability of the test compound to displace the radiolabeled ligand, its binding affinity (often expressed as an IC50 or Ki value) can be determined. chelatec.comnih.gov This provides direct evidence of a drug-receptor interaction.

Enzyme Inhibition Studies

For compounds predicted to target enzymes, inhibition assays are performed to quantify their inhibitory potency. nih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound required to reduce enzyme activity by 50% (the IC50 value) is a standard measure of its potency. Such studies are fundamental to the development of enzyme inhibitors for various therapeutic applications.

Cellular Assays for Mechanism of Action Elucidation

The fundamental mechanism of action for local anesthetics and antiarrhythmic agents involves the modulation of ion channel function. Cellular assays are crucial for elucidating these mechanisms at a molecular level. For compounds structurally related to 2-Ethynylpiperidine hydrochloride, the primary mechanism is anticipated to be the blockade of voltage-gated sodium channels.

Research on other local anesthetics demonstrates that they interact with specific sites on these channels, leading to a reversible inhibition of sodium ion influx. This action prevents the depolarization of neuronal and cardiac cell membranes, thereby blocking the initiation and propagation of action potentials. While direct cellular assay data for this compound is not available, studies on similar molecules suggest that techniques like patch-clamp electrophysiology on isolated neurons or cardiomyocytes would be employed to characterize its effects on sodium channel kinetics.

In Vivo Pharmacological Evaluation in Animal Models

Assessment of Local Anesthetic Activity

The local anesthetic properties of novel compounds are typically evaluated in various animal models to determine their efficacy and duration of action.

Infiltration Anesthesia Models

Infiltration anesthesia is a common technique used to assess local anesthetic efficacy, where the anesthetic agent is injected directly into the tissue to be anesthetized. nih.gov A standard model for this is the guinea pig wheal-test. In this assay, the local anesthetic is injected intradermally, and the response to a painful stimulus (e.g., a pinprick) is assessed at regular intervals. The duration of anesthesia is recorded as the time until the animal's normal reflex to the stimulus returns.

Studies on fluorinated analogues of Kazcaine, such as 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl 2-fluorobenzoate (B1215865) hydrochloride (LAS-294), have demonstrated significant local anesthetic activity in such models. nih.gov For instance, the duration of anesthesia for these compounds has been compared to established local anesthetics like lidocaine (B1675312) and procaine.

Table 1: Comparative Local Anesthetic Activity of an Ethynylpiperidine Derivative

| Compound | Onset of Anesthesia (min) | Duration of Complete Anesthesia (min) | Total Duration of Anesthesia (min) |

| LAS-294 | Data not available | Data not available | Over 2 times higher than lidocaine and procaine |

| Trimecaine | Data not available | 15 minutes less than LAS-286 (a related compound) | 29.2 minutes less than LAS-294 |

| Lidocaine | Data not available | Data not available | Data not available |

| Procaine | Data not available | Data not available | Data not available |

Note: This table is based on qualitative descriptions from the study on fluorinated ethynylpiperidine derivatives and does not represent direct data for this compound. nih.gov

Conduction Anesthesia Models

Conduction anesthesia, or nerve block, involves administering the local anesthetic agent in proximity to a nerve trunk to block sensory and motor function in the area innervated by that nerve. A common preclinical model for this is the sciatic nerve block in rats or frogs. The anesthetic is injected near the sciatic nerve, and the loss of reflexes or motor function in the corresponding limb is measured to determine the onset and duration of the block.

While specific data for this compound in conduction anesthesia models is not available, studies on related compounds have utilized such models to confirm their nerve-blocking capabilities.

Evaluation of Antiarrhythmic Activity

The antiarrhythmic potential of compounds is often assessed in models where cardiac arrhythmias are induced by chemical agents.

Aconitine-Induced Arrhythmia Models

Aconitine is a potent cardiotoxin (B1139618) that induces arrhythmias by persistently activating sodium channels, leading to an influx of sodium ions and subsequent calcium overload. arctomsci.com This model is particularly useful for screening compounds that may act as sodium channel blockers. In these experiments, arrhythmias are induced in animals, typically rats or rabbits, by the administration of aconitine. The test compound is then administered to assess its ability to prevent the onset of arrhythmias or to restore normal sinus rhythm.

Research on fluorinated ethynylpiperidine derivatives has confirmed their antiarrhythmic activity in aconitine-induced arrhythmia models in rats. nih.gov This suggests that these compounds possess Class I antiarrhythmic properties, similar to lidocaine. The mechanism of aconitine-induced cardiotoxicity involves the alteration of ion channel function, leading to changes in the electrophysiological activity of cardiac myocytes.

Investigation of Potential Anticancer Activity

The piperidine (B6355638) scaffold, a core component of this compound, is a recurring motif in compounds investigated for anticancer properties. nih.gov Research into various piperidine derivatives has revealed their potential to trigger apoptosis, or programmed cell death, in cancer cells through the activation of specific molecular pathways. nih.gov

Studies on related compounds have shown that piperidine-containing molecules may exhibit therapeutic potential against a range of cancers, including but not limited to breast, ovarian, prostate, and lung cancer. nih.gov The mechanisms underlying these anticancer effects are a subject of ongoing research, with evidence pointing towards the modulation of critical signaling pathways such as NF-κB and PI3k/Akt. nih.gov Furthermore, investigations into the structure-activity relationship of various heterocyclic compounds suggest that specific chemical modifications can influence their ability to inhibit cancer cell migration and invasion, key processes in metastasis. nih.gov For instance, the addition of certain functional groups, such as methoxy (B1213986) groups, to related ring structures has been shown to contribute to antimetastatic effects. nih.gov These findings provide a rationale for investigating the specific anticancer potential of this compound and its derivatives.

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGlu5)

This compound is of significant interest for its activity as a modulator of the metabotropic glutamate receptor 5 (mGlu5). Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its effects are mediated by both ionotropic and metabotropic receptors. nih.gov The mGlu receptors, which are G protein-coupled receptors (GPCRs), play a crucial modulatory role in the CNS. nih.govnih.gov

The mGlu5 receptor, in particular, is implicated in a wide array of physiological and pathological processes. nih.gov It is widely expressed in the brain and is involved in modulating neuronal excitability and synaptic transmission. frontiersin.org Activation of mGlu5 receptors, which are coupled to Gαq/11 proteins, typically leads to the activation of phospholipase C and a subsequent cascade involving inositol-1,4,5-triphosphate (IP3) and the mobilization of intracellular calcium. nih.gov

Compounds that act as allosteric modulators of mGlu5 are a major focus of drug discovery. Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter (glutamate), allosteric modulators bind to a distinct site on the receptor. nih.govyoutube.com This allows for a more nuanced fine-tuning of receptor activity. Negative allosteric modulators (NAMs) of the mGlu5 receptor have demonstrated efficacy in various preclinical models of CNS disorders. nih.govyoutube.com

Impact on L-DOPA-Induced Dyskinesia

A significant area of preclinical research for mGlu5 modulators is in the treatment of L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term dopamine (B1211576) replacement therapy for Parkinson's disease. nih.govnih.govwikipedia.org LID manifests as involuntary hyperkinetic movements, including chorea and dystonia. wikipedia.org

The development of LID is complex, involving alterations in multiple neurotransmitter systems beyond just dopamine. dovepress.com Pathological changes in the basal ganglia, particularly in response to chronic, non-physiological dopaminergic stimulation from L-DOPA, are believed to sensitize the dopamine D1 receptor signaling pathway, which is critically involved in the generation of these involuntary movements. nih.gov

Targeting the glutamatergic system offers a non-dopaminergic approach to managing LID. Specifically, inhibitors of mGlu5 have shown promise in preclinical studies for reducing the severity of L-DOPA-induced dyskinesias. nih.gov By modulating the overactive glutamatergic signaling in the striatum, mGlu5 negative allosteric modulators may help to normalize the pathological signaling that underlies LID without compromising the antiparkinsonian benefits of L-DOPA. nih.govdovepress.com This has made compounds like this compound a subject of interest for developing novel adjunctive therapies for Parkinson's disease. nih.gov

Other Potential Biological Activities

Beyond its effects on the central nervous system, the chemical structure of this compound suggests potential for other biological activities, drawing from research on related heterocyclic compounds.

Antimicrobial Activity

Piperidine moieties are a fascinating class of N-heterocycles that are found in numerous therapeutic agents. biointerfaceresearch.com Research has demonstrated that various synthetic piperidine derivatives possess antimicrobial properties. biointerfaceresearch.com For example, studies have evaluated new piperidine compounds for their activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. biointerfaceresearch.com In some cases, these synthetic derivatives have shown moderate to excellent antibacterial activity when compared to standard drugs. biointerfaceresearch.com The structural features of these molecules, such as substitutions on the piperidine ring, can significantly influence their antimicrobial efficacy. biointerfaceresearch.com The investigation into non-antibiotic drugs for antimicrobial effects is a growing field, as compounds developed for other indications are sometimes found to have unexpected activity against bacteria and fungi. mdpi.com

Anti-inflammatory and Analgesic Properties

The potential for piperidine-containing structures to exert anti-inflammatory and analgesic effects is also an area of investigation. researchgate.net Inflammation is a complex biological response, and its symptoms, including pain and swelling, are often mediated by enzymes like cyclooxygenase (COX). nih.gov Research into novel synthetic compounds has identified derivatives with significant anti-inflammatory and analgesic activities in preclinical models. researchgate.netnih.gov Some of these compounds are thought to exert their effects through the inhibition of COX enzymes, a mechanism shared by common non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Molecular docking and in vivo studies of certain benzothiazole (B30560) derivatives bearing carboxamide moieties have shown promising results in reducing inflammation and pain, indicating the therapeutic potential of complex heterocyclic structures in this area. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in the preclinical and clinical development of any new drug candidate, including this compound. nih.gov These studies aim to characterize the relationship between the drug's concentration in the body over time and its observed effects. nih.gov

Pharmacokinetics (PK) describes what the body does to the drug. It involves the study of the processes of absorption, distribution, metabolism, and excretion (ADME). longdom.org A typical PK study would measure the concentration of this compound in plasma at various time points after administration to determine key parameters.

Pharmacodynamics (PD) describes what the drug does to the body. It investigates the relationship between drug concentration at the site of action and the resulting pharmacological effect, both therapeutic and adverse. longdom.org For this compound, PD studies would quantify its effects, for example, on mGlu5 receptor activity or its impact on behaviors relevant to L-DOPA-induced dyskinesia in animal models. nih.gov

The integration of PK and PD data into a single mathematical model (a PK/PD model) is a powerful tool in drug development. nih.govresearchgate.net By establishing a clear exposure-response relationship, researchers can:

Evaluate the onset and duration of the drug's effect relative to its plasma concentration. researchgate.net

Identify the key PK drivers (e.g., maximum concentration or total exposure) for efficacy. nih.gov

Help in the selection and optimization of dosing regimens for further clinical trials. nih.gov

Predict the potential for drug-drug interactions. mdpi.com

This rigorous, model-based approach provides a scientific framework for making critical decisions during the drug discovery and development process, aiming for improved efficiency and a higher probability of success. nih.gov

Table of Biological Activities Investigated for Piperidine and Related Compounds

| Biological Activity | Target/Mechanism of Interest | Relevant Findings from Related Compounds | Citations |

| Anticancer | Apoptosis induction, Modulation of NF-κB and PI3k/Akt pathways | Piperidine derivatives show potential against various cancer cell lines. | nih.gov |

| Neuromodulation | Negative Allosteric Modulation of mGlu5 Receptor | mGlu5 inhibitors show preclinical efficacy for CNS disorders. | nih.govnih.gov |

| Anti-Dyskinesia | Reduction of aberrant glutamatergic signaling in the striatum | mGlu5 inhibitors reduce L-DOPA-induced dyskinesia in preclinical models. | nih.govdovepress.com |

| Antimicrobial | Disruption of bacterial cell processes | Synthetic piperidine derivatives show activity against Gram-positive and Gram-negative bacteria. | biointerfaceresearch.com |

| Anti-inflammatory | Inhibition of COX enzymes | Related heterocyclic compounds demonstrate reduction of inflammation in animal models. | researchgate.netnih.gov |

| Analgesic | Reduction of pain signaling | Novel synthetic derivatives show significant pain reduction in preclinical tests. | researchgate.net |

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

No information available.

Plasma Drug Level Assessment

No information available.

Toxicological Assessments

Acute Toxicity Studies

No information available.

Cytotoxicity Evaluation

No information available.

Safety Pharmacology Studies

No information available.

Challenges and Future Perspectives

Synthetic Hurdles and Scale-Up Considerations

The synthesis of 2-ethynylpiperidine (B1602017) hydrochloride presents notable challenges that require innovative chemical strategies. The creation of chiral piperidines, a structural motif prevalent in many bioactive molecules and pharmaceuticals, is a significant focus in medicinal chemistry. nih.gov Traditional synthetic routes can be lengthy and may not be amenable to large-scale production, a critical factor for any potential therapeutic agent.

One of the primary hurdles is achieving high stereoselectivity, ensuring the desired three-dimensional arrangement of atoms, which is often crucial for biological activity. Modern approaches are exploring chemo-enzymatic methods to overcome these difficulties. nih.gov These methods combine the precision of biological catalysts (enzymes) with the versatility of chemical synthesis to produce specific stereoisomers of substituted piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been successfully employed to convert N-substituted tetrahydropyridines into stereo-defined piperidines, showcasing a promising avenue for more efficient and stereoselective synthesis. nih.gov

Scaling up the synthesis of 2-ethynylpiperidine hydrochloride from laboratory-scale to industrial production introduces another layer of complexity. Reactions that are manageable in a research setting may become problematic on a larger scale due to factors such as reaction kinetics, heat transfer, and purification challenges. The development of robust and cost-effective synthetic routes is paramount for the commercial viability of any pharmaceutical compound. This includes the use of readily available starting materials and minimizing the number of synthetic steps.

Refinement of Pharmacological Profiles

Once a viable synthetic route is established, the focus shifts to refining the pharmacological profile of this compound and its derivatives. This involves a detailed investigation of its mechanism of action, potency, and efficacy. The initial understanding of how a compound interacts with its biological target is often the starting point for further optimization.

The goal is to enhance the desired therapeutic effects while minimizing any unwanted side effects. This iterative process of design, synthesis, and biological testing is fundamental to the development of a safe and effective drug.

Addressing Selectivity and Off-Target Effects

A significant challenge in drug development is ensuring that a compound interacts selectively with its intended biological target. Off-target effects, where a drug binds to and affects unintended molecules in the body, can lead to undesirable side effects. For this compound, a thorough evaluation of its selectivity profile is essential.

Researchers employ a variety of techniques to assess selectivity. Radioligand binding assays, for instance, can determine the affinity of the compound for a wide range of receptors, enzymes, and ion channels. nih.gov By comparing the binding affinities for the intended target versus other potential off-targets, a selectivity ratio can be established. nih.gov

If significant off-target activity is identified, medicinal chemists can use this information to guide further structural modifications. The aim is to design new analogues with an improved selectivity profile, thereby increasing the therapeutic window of the compound. For example, introducing bulkier substituents can sometimes prevent a molecule from fitting into the binding sites of off-target proteins.

Exploration of New Therapeutic Avenues

The initial therapeutic indication for a new compound is often just the beginning of its potential applications. As the understanding of the pharmacological profile of this compound deepens, researchers can explore its potential in treating other diseases.

This exploration is often guided by the compound's mechanism of action. If the biological target of this compound is implicated in multiple disease pathways, it becomes a candidate for investigation in those areas. For instance, a compound that modulates a particular receptor in the central nervous system might be investigated for a range of neurological or psychiatric disorders.

The process of exploring new therapeutic avenues often involves preclinical studies in relevant animal models of disease. Positive results from these studies can then provide the rationale for initiating clinical trials in new patient populations. This expansion of therapeutic applications can significantly increase the value and impact of a new drug. nih.govresearchgate.netresearchgate.net

Integration of Advanced Computational and Experimental Methodologies

The development of this compound and its derivatives is greatly enhanced by the integration of advanced computational and experimental techniques. nih.govnih.gov Computational modeling, for example, can play a crucial role in predicting the binding of a compound to its target, its physicochemical properties, and its potential for off-target effects. nih.govambeed.com

These computational predictions can help to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov For example, molecular docking simulations can provide insights into the specific interactions between a ligand and its receptor, guiding the design of more potent and selective analogues.

Experimental techniques are then used to validate these computational predictions and to provide a more complete picture of the compound's behavior. nih.govresearchgate.net This iterative cycle of computational design and experimental validation is a powerful strategy for accelerating the drug discovery and development process. nih.gov By combining the strengths of both approaches, researchers can more efficiently navigate the challenges of bringing a new therapeutic agent like this compound to the clinic. appleacademicpress.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethynylpiperidine hydrochloride?

- Methodological Answer : The synthesis typically involves functionalization of the piperidine ring. Key steps include:

- Substitution reactions : Introducing the ethynyl group via alkyne addition under catalytic conditions (e.g., Sonogashira coupling) .

- Acidification : Reaction with HCl in polar solvents (e.g., methanol or ethanol) to form the hydrochloride salt.

- Purification : Recrystallization in solvents like ethanol or acetone to achieve >95% purity .

- Example conditions: Use of anhydrous HCl gas in tetrahydrofuran (THF) at 0–5°C for controlled protonation .

Q. What analytical techniques validate the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the ethynyl proton (δ ~2.5–3.0 ppm) and piperidine ring structure .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with mobile phases like phosphate buffer-methanol (70:30) at 1 mL/min flow rate; UV detection at 207 nm ensures purity ≥99% .

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak at m/z 156.18 (for the free base) and confirms the hydrochloride adduct .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance alkyne coupling efficiency. For acidification, methanol or ethanol minimizes side reactions .

- Temperature Control : Maintaining 0–5°C during HCl addition prevents thermal degradation .

- Catalyst Screening : Palladium/copper catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in ethynyl group introduction .

- Factorial Design : Use a 2 factorial approach to test variables (e.g., solvent ratio, temperature) and identify optimal conditions via ANOVA analysis .

Q. How can researchers resolve discrepancies in spectroscopic data between synthesis batches?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR and MS data with reference standards (e.g., PubChem entries or in-house controls) .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or oxidation byproducts) and adjust reaction stoichiometry .

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities caused by conformational isomers .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (P264/P305+P351+P338 precautions) .

- First-Aid Measures : Rinse eyes with water for 15 minutes if exposed; seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。